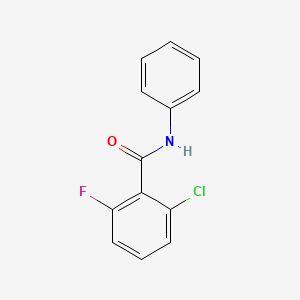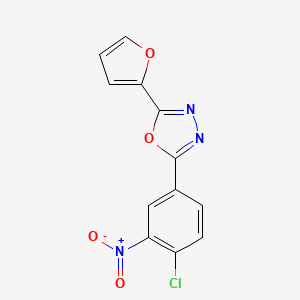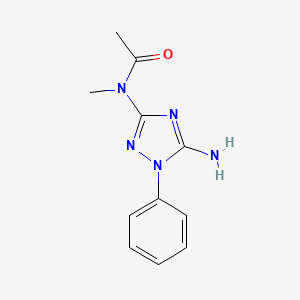![molecular formula C19H28N2O B5798927 2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5798927.png)
2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane, also known as JNJ-7925476, is a novel and potent antagonist of the orexin-1 receptor. Orexin-1 receptor antagonists have been studied for their potential therapeutic applications in sleep disorders, addiction, and obesity.
作用機序
The orexin system is involved in the regulation of sleep-wake cycles, reward processing, and energy homeostasis. The orexin-1 receptor is primarily expressed in the brain regions involved in wakefulness and reward processing. 2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane acts as a selective antagonist of the orexin-1 receptor, blocking the binding of orexin-A and orexin-B to the receptor. This results in a decrease in wakefulness and an increase in sleep time. Additionally, this compound has been shown to reduce the activity of brain regions involved in reward processing, which may contribute to its potential as a treatment for addiction and obesity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on sleep and wakefulness, this compound has been shown to reduce drug-seeking behavior and food intake, as mentioned above. This compound has also been shown to have anxiolytic effects in animal models of anxiety, suggesting its potential as a treatment for anxiety disorders. Finally, this compound has been shown to have antidepressant-like effects in animal models of depression, suggesting its potential as a treatment for depression.
実験室実験の利点と制限
One advantage of 2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane is its high affinity and selectivity for the orexin-1 receptor, which makes it a useful tool for studying the role of the orexin system in sleep, addiction, and obesity. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one limitation of this compound is its relatively short half-life, which may limit its utility in chronic studies. Additionally, this compound has not yet been tested in humans, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on 2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane. One area of interest is the potential use of this compound as a treatment for sleep disorders, addiction, and obesity in humans. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, there is interest in developing new orexin-1 receptor antagonists with improved pharmacokinetic properties and longer half-lives, which may be useful for chronic studies in animals and potentially for human use.
合成法
The synthesis of 2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves a multistep process starting from commercially available starting materials. The key steps involve the formation of a tricyclic intermediate via a Diels-Alder reaction, followed by a series of functional group transformations to introduce the isopropoxyphenyl and dimethyl groups. The final product is obtained through a purification process involving chromatography. The synthesis of this compound has been reported in several publications, including a patent by Janssen Pharmaceutica.
科学的研究の応用
Orexin-1 receptor antagonists have been studied for their potential therapeutic applications in sleep disorders, addiction, and obesity. 2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has been shown to have high affinity and selectivity for the orexin-1 receptor, making it a promising candidate for further research in these areas. In preclinical studies, this compound has been shown to decrease wakefulness and increase sleep time, suggesting its potential as a treatment for insomnia. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders. Finally, this compound has been shown to reduce food intake and body weight in animal models of obesity, suggesting its potential as a treatment for obesity.
特性
IUPAC Name |
5,7-dimethyl-2-(4-propan-2-yloxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-14(2)22-16-7-5-15(6-8-16)17-20-10-18(3)9-19(4,12-20)13-21(17)11-18/h5-8,14,17H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMSPUNRBGVRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2N3CC4(CC(C3)(CN2C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-amino-1-[2-(1-cyclohexen-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5798845.png)

![N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)

![2-ethyl-N-{2-[4-(2-ethylbutanoyl)-1-piperazinyl]ethyl}butanamide](/img/structure/B5798879.png)
![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B5798898.png)
![4-[(2,3-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5798899.png)




![4-methoxy-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5798936.png)
![(2-methoxy-5-nitrophenyl)[4-(methylthio)benzyl]amine](/img/structure/B5798942.png)
